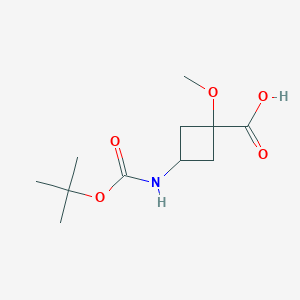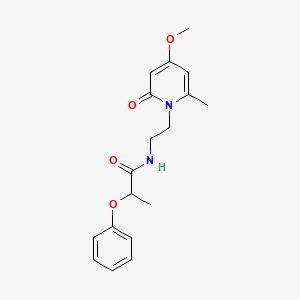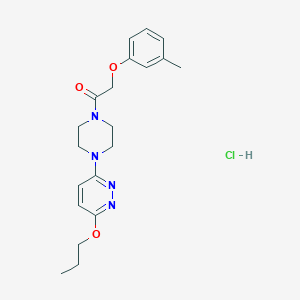
3-Boc-amino-1-methoxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-amino-1-methoxycyclobutane-1-carboxylic acid (Boc-AMCB) is a cyclobutane derivative that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. It is an important building block for the synthesis of various bioactive molecules, including amino acids, peptides, and pharmaceuticals.
Scientific Research Applications
Neutron Capture Therapy Agents
A boronated aminocyclobutanecarboxylic acid, potentially used for neutron capture therapy, was synthesized through a process involving hydroxymethylcyclobutanone ketal conversion to an amino acid using Bucherer–Strecker methodology. This molecule, modeled after the unnatural amino acid 1-aminocyclobutanecarboxylic acid, has shown high uptake in brain tumors, suggesting its potential application in treating neurological malignancies (Kabalka & Yao, 2003).
Fluorinated Beta-Amino Acid Synthesis
Research on the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, has been conducted to evaluate its utility as a building block in medicinal chemistry. This includes exploring bromofluorination processes and the strategic introduction of a Boc-group for further oxidation, demonstrating the compound’s significance in drug development and synthesis of bioactive molecules (Van Hende et al., 2009).
Water Soluble Boronated Amino Acids
The development of water-soluble boronated amino acids containing a cascade polyol for boron neutron capture therapy highlights an innovative approach to synthesizing therapeutic agents that are more compatible with biological systems. This includes a focus on synthesis strategies that ensure the final product's solubility and potential for medical application, especially in targeting cancer cells (Das et al., 2000).
PET Tracer Development
A notable advancement is the improved synthesis of the precursor for anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a non-natural amino acid showing promise for tumor imaging with PET. The process demonstrates high stereoselectivity and suitability for large-scale preparations, crucial for the routine production of FACBC for clinical use (McConathy et al., 2003).
Safety and Hazards
The safety data sheet for a related compound, 1-(Boc-amino)cyclobutanecarboxylic acid, indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .
properties
IUPAC Name |
1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7-5-11(6-7,16-4)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBNCXRCVDXFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2286195-46-6 |
Source


|
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-1-methoxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)
![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)

![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)
![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)

